molecular formula C15H14F2N2O4S B2698910 3-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338405-84-8

3-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No. B2698910
CAS RN: 338405-84-8
M. Wt: 356.34
InChI Key: FZTKHCKTEDJDJF-UHFFFAOYSA-N
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Description

The compound “3-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” is a chemical substance with the molecular formula C15H14F2N2O4S . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound is typically carried out in a laboratory setting under the supervision of a technically qualified individual .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbonyl group attached to a phenyl ring, which is further attached to a dimethylsulfamate group . The molecular weight of this compound is 356.34 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 356.34 and a molecular formula of C15H14F2N2O4S . Other specific physical and chemical properties like melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Environmental Impact and Treatment Technologies

Fluorinated compounds, including perfluorinated acids like perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), have been widely studied due to their persistence, bioaccumulation, and potential toxic effects on the environment and human health. These compounds are used in numerous industrial applications and consumer products, leading to widespread environmental distribution. Concerns about their environmental impact have prompted the development of treatment technologies aimed at removing these compounds from water and soil.

Activated carbon adsorption has been identified as a widely used method for the removal of PFOS and PFOA from water sources, with several successful field tests reported. Despite its effectiveness, this method has limitations, including ineffectiveness at removing other perfluorinated compounds (PFCs) (Espana et al., 2015). Other adsorbents showing potential include organo-clays, clay minerals, and carbon nanotubes. Advanced oxidation processes, nanofiltration, and reverse osmosis are among the promising technologies for PFC removal, though most studies have been conducted under laboratory conditions and may not fully represent field applicability (Arvaniti & Stasinakis, 2015).

Chemical Properties and Applications

The phosphonic acid functional group is a key structural feature in various chemicals, including fluorinated compounds. It is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. This functionality is exploited in several applications due to its structural analogy with the phosphate moiety, including drug development, bone targeting, and the design of supramolecular materials. Phosphonic acids have been utilized for their bioactive properties, in the functionalization of surfaces, and in medical imaging, among other applications (Sevrain et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s likely that the compound’s mechanism of action would depend on the specific context of its use, such as the type of research or development it’s being used for .

Safety and Hazards

This compound is intended for research and development use only and should be handled under the supervision of a technically qualified individual . Specific safety and hazard information was not found in the search results.

properties

IUPAC Name

[3-[(2,4-difluorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4S/c1-19(2)24(21,22)23-12-5-3-4-10(8-12)15(20)18-14-7-6-11(16)9-13(14)17/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTKHCKTEDJDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

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